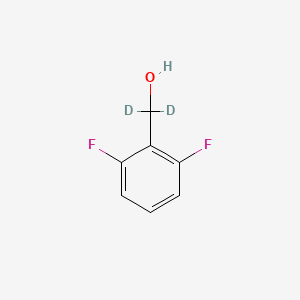

2,6-Difluorophenylmethanol-d2

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Aggregation-Induced Emission (AIE)

2,6-Difluorophenylmethanol-d2: is utilized in the study of AIE, a phenomenon where non-luminescent molecules in solution emit light upon aggregation . This property is crucial for developing new organic luminophores for delayed luminescence-based applications, such as time-gated bio-sensing and temperature sensing. The compound’s ability to exhibit AIE can lead to advancements in molecular thermometers that operate under aqueous conditions.

Thermally Activated Delayed Fluorescence (TADF)

The compound’s structure allows for the exploration of TADF, where the emission of light is delayed due to thermal activation . This characteristic is significant for creating materials for organic light-emitting diodes (OLEDs) and other electronic devices. The study of 2,6-Difluorophenylmethanol-d2 in this context can contribute to the development of more efficient and longer-lasting OLED materials.

FtsZ Allosteric Inhibition

In the field of microbiology, 2,6-Difluorophenylmethanol-d2 plays a role in the investigation of FtsZ allosteric inhibition . FtsZ is a protein essential for bacterial cell division, and its inhibition can lead to new antibacterial agents. The compound’s structure aids in understanding the interactions within the allosteric pocket of FtsZ, which is pivotal for designing novel antibiotics.

Molecular Docking Studies

2,6-Difluorophenylmethanol-d2: is used in molecular docking studies to simulate its interaction with various proteins . These studies help in predicting the binding affinities and conformations of the compound within biological targets, which is beneficial for drug design and discovery processes.

Metabolic Research

The deuterated form of the compound, 2,6-Difluorophenylmethanol-d2 , is valuable in metabolic research . Stable isotope labeling allows researchers to trace metabolic pathways safely in vivo, providing insights into the metabolism of drugs and other substances within the body.

Environmental Pollutant Standards

In environmental science, 2,6-Difluorophenylmethanol-d2 is used as a standard for stable isotope-labeled compounds . These standards are essential for the detection and quantification of pollutants in air, water, soil, and food, contributing to environmental monitoring and safety assessments.

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

It’s worth noting that difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively .

Pharmacokinetics

Its solubility in various solvents such as acetone, cdcl3, dichloromethane, and methanol suggests that it may have good bioavailability .

Result of Action

It’s worth noting that similar compounds have been used in various research contexts, suggesting that they may have significant biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, 2,6-Difluorophenylmethanol-d2 is recommended to be stored at 2-8°C, suggesting that it may be sensitive to temperature .

Propiedades

IUPAC Name |

dideuterio-(2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVICICZQETYOGS-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluorophenylmethanol-d2 | |

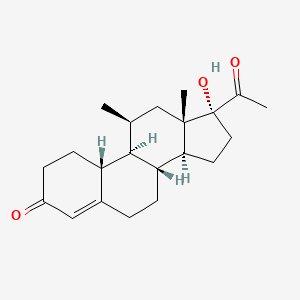

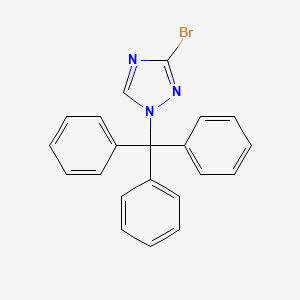

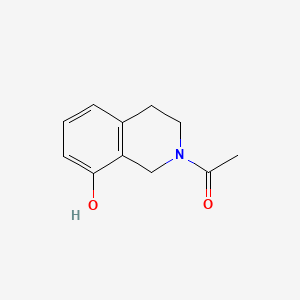

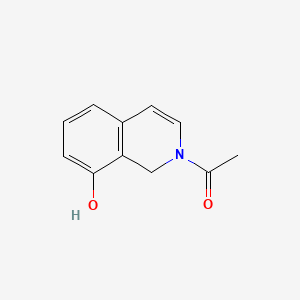

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.